3-Amino-5-chloroindolin-2-one
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Overview
Description
3-Amino-5-chloroindolin-2-one is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
3-Amino-5-chloroindolin-2-one is a type of indolin-3-one, which is a class of compounds that have been found in a variety of natural products and are used in the total synthesis of biologically active alkaloids .
Mode of Action
Indole derivatives, which include indolin-3-ones, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-Amino-5-chloroindolin-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. This interaction can lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways . Additionally, this compound has been shown to interact with other biomolecules such as DNA and RNA, potentially influencing gene expression and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and angiogenesis . Furthermore, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of protein tyrosine kinases, leading to the inhibition of their catalytic activity . This binding is facilitated by the indolin-2-one core, which mimics the structure of ATP and competes for the binding site. Additionally, this compound can interact with DNA and RNA, potentially leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and increased apoptosis . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and reduce angiogenesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its biotransformation by cytochrome P450 enzymes in the liver . This process leads to the formation of several metabolites, which can further interact with cellular targets and influence biochemical processes. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 3-Amino-5-chloroindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Chemical Reactions Analysis
3-Amino-5-chloroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include aqueous titanium(III) chloride for reductive amination and methanesulfonic acid for Fischer indole synthesis . Major products formed from these reactions include various indole derivatives with potential biological activities .
Scientific Research Applications
3-Amino-5-chloroindolin-2-one has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The compound’s diverse biological activities make it a valuable target for drug discovery and development .
Comparison with Similar Compounds
3-Amino-5-chloroindolin-2-one can be compared with other indole derivatives, such as 5-fluoro-3-phenylindole and indole-3-acetic acid. While these compounds share a common indole nucleus, they differ in their substituents and biological activities . For instance, 5-fluoro-3-phenylindole has shown potent antiviral activity, whereas indole-3-acetic acid is a plant hormone involved in growth regulation . The unique combination of amino and chloro substituents in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-amino-5-chloro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAGSCDABCRHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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